2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound belongs to the class of 1,3,4-oxadiazole derivatives, characterized by a central oxadiazole ring linked via a thioether (-S-) group to an acetamide moiety. The structure includes a 4-(tert-butyl)phenyl substituent on the oxadiazole ring and a thiazol-2-yl group on the acetamide nitrogen. Such derivatives are pharmacologically significant due to the oxadiazole ring's role as a bioisostere for ester, amide, or carbamate groups, enhancing hydrogen bonding with biological targets . The tert-butyl group contributes to lipophilicity and metabolic stability, while the thiazole ring may influence binding affinity to enzymes or receptors .
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-17(2,3)12-6-4-11(5-7-12)14-20-21-16(23-14)25-10-13(22)19-15-18-8-9-24-15/h4-9H,10H2,1-3H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAJQZXUOIQQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole known for its diverse biological activities. This article explores its antimicrobial, antiproliferative, and antileishmanial properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.49 g/mol. The structure includes a thiazole moiety and an oxadiazole ring, which are pivotal in enhancing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound demonstrates significant activity against various bacterial strains:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.56 | |
| Bacillus subtilis | 0.78 | |
| Mycobacterium tuberculosis | 0.03 | |
| Escherichia coli | 0.03 | |
| Salmonella typhi | 0.125 |
The compound's mechanism of action involves the inhibition of lipoteichoic acid synthesis, crucial for the growth and virulence of Gram-positive bacteria. This suggests potential for developing new antibiotics amid rising antimicrobial resistance.
Antiproliferative Activity
Research has also investigated the antiproliferative effects of oxadiazole derivatives on cancer cell lines. For instance, Zhao et al. (2021) reported that certain derivatives induced apoptosis in breast cancer cell lines (MDA-MB-231), although the specific pathways remain to be fully elucidated . The compound's ability to inhibit cell proliferation makes it a candidate for further cancer research.
Antileishmanial Activity
In addition to its antibacterial properties, the compound exhibits antileishmanial activity . Studies indicate that derivatives containing oxadiazole rings show IC50 values significantly lower than standard treatments like pentamidine, demonstrating enhanced efficacy against Leishmania species . The potential mechanism involves inhibition of pteridine reductase (PTR1), disrupting protozoan cell function.
Case Studies
Several case studies have been conducted to assess the biological activities of similar oxadiazole compounds:
- Antimicrobial Resistance Study : A study by Hagras et al. (2018–2020) focused on synthesizing new oxadiazole derivatives that effectively combat resistant strains of bacteria, highlighting their potential in clinical applications .
- Cancer Cell Line Evaluation : Zhao et al. (2021) synthesized novel disulfides with oxadiazole moieties and evaluated their effects on breast cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Recent studies have shown that compounds containing the oxadiazole moiety possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of the thiazole and oxadiazole rings in this compound is believed to contribute to its enhanced activity against these pathogens.
Anti-inflammatory Properties
Compounds related to oxadiazoles have been reported to exhibit anti-inflammatory effects. Research indicates that derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide and TNF-alpha . This suggests that 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide may offer therapeutic benefits in conditions characterized by inflammation.
Antifungal Activity
The antifungal potential of oxadiazole derivatives has also been explored. Studies have indicated that certain synthesized compounds demonstrate superior antifungal activity compared to commercial fungicides . The specific structure of 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide may enhance its efficacy against fungal pathogens.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial activity of various oxadiazole derivatives, including those structurally similar to 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. The results showed a significant reduction in bacterial growth at low concentrations, indicating potential for development into therapeutic agents .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, compounds derived from oxadiazoles were tested in vivo for their ability to inhibit edema formation in animal models. The findings demonstrated that certain derivatives significantly reduced inflammation markers compared to standard treatments .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and pharmacological activities of analogous compounds:
Pharmacological Activity Trends
- Enzyme Inhibition : The tert-butyl group in the target compound likely improves metabolic stability over halogenated analogs (e.g., 2a , 5d ), which exhibit stronger tyrosinase or COX-2 inhibition but shorter half-lives .
- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (e.g., 2a , 5d ) outperform the target compound in antimicrobial assays, attributed to the benzofuran ring’s membrane-disrupting properties .
Key Research Findings and Limitations
- The target compound’s thiazol-2-yl group may limit solubility compared to morpholine or sulfamoyl analogs, necessitating formulation optimization .
- Benzofuran-oxadiazole hybrids (e.g., 5d ) demonstrate superior tyrosinase inhibition but lack selectivity over COX-2 .
- Morpholine-containing derivatives exhibit balanced pharmacokinetics but lower potency in anticancer assays compared to indole-based compounds .
Preparation Methods
Synthesis of 5-(4-(tert-Butyl)phenyl)-1,3,4-Oxadiazole-2-thiol
The oxadiazole ring is constructed from 4-(tert-butyl)benzoic acid through a three-step process:
- Esterification : 4-(tert-Butyl)benzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid to yield ethyl 4-(tert-butyl)benzoate.
- Hydrazide Formation : The ester is treated with hydrazine hydrate in ethanol under reflux, producing 4-(tert-butyl)benzohydrazide.
- Cyclization with Carbon Disulfide : The hydrazide reacts with carbon disulfide in a basic medium (e.g., potassium hydroxide in ethanol) to form 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol.
Critical Parameters :
Synthesis of 2-Bromo-N-(thiazol-2-yl)acetamide
This intermediate is prepared by reacting 2-bromoacetyl bromide with thiazol-2-amine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HBr, yielding the acetamide derivative in 85–90% purity.
Coupling of Fragments via Nucleophilic Substitution
The final step involves alkylation of the oxadiazole thiol with 2-bromo-N-(thiazol-2-yl)acetamide. A mixture of the thiol (1 equiv), bromoacetamide (1.1 equiv), and sodium hydride (1.2 equiv) in dry DMF is stirred at 0–5°C for 30 minutes, followed by room temperature agitation for 12 hours. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol to afford the target compound.
Optimization Insights :
- Solvent : DMF enhances solubility of both fragments and facilitates SN2 displacement.
- Base : Sodium hydride ensures complete deprotonation of the thiol, accelerating nucleophilicity.
Spectral Characterization and Analytical Validation
The synthesized compound is validated using spectroscopic techniques:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Yield Optimization and Challenges
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Coupling) | DMF | 78 | 95 |
| Base (Coupling) | NaH | 78 | 95 |
| Temperature | 0°C → RT | 78 | 95 |
| Alternative Base | K₂CO₃ | 65 | 88 |
| Alternative Solvent | Acetone | 58 | 82 |
Key Challenges :
- Steric Hindrance : The tert-butyl group slows nucleophilic substitution, necessitating excess bromoacetamide.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to remove unreacted thiol.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods from literature reveals that the NaH/DMF system outperforms alternatives like K₂CO₃/acetone in both yield and reaction time. The use of anhydrous conditions minimizes hydrolysis of the bromoacetamide, which is critical for reproducibility.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
- Thioether coupling : Reaction of the oxadiazole-thiol intermediate with chloroacetamide derivatives in basic media (e.g., K₂CO₃ in acetone) .
- Purification : Column chromatography or recrystallization using ethanol or dichloromethane/hexane mixtures. Key parameters include temperature control (60–80°C for coupling), solvent selection (DMF or acetone), and reaction time (6–8 hours for optimal yield). TLC and NMR are used to monitor intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR spectroscopy to verify substituent connectivity and purity (>95% by HPLC) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
- Catalyst screening : Use of NaH or K₂CO₃ to accelerate coupling reactions .
- Stepwise monitoring : TLC at each step to isolate intermediates and minimize side products .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-response profiling : Test the compound across a range of concentrations (e.g., 0.1–100 µM) in cell-based assays .
- Target specificity assays : Use kinase profiling or protein binding studies (SPR) to identify off-target effects .
- Orthogonal validation : Compare results across multiple models (e.g., bacterial strains vs. cancer cell lines) to contextualize activity .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Substituent variation : Modify the tert-butyl group on the phenyl ring to electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on bioactivity .
- Core scaffold modification : Replace the oxadiazole ring with thiadiazole or triazole to evaluate stability and potency .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .
Q. How can researchers address low reproducibility in synthetic protocols?
- Parameter standardization : Document exact temperatures (±2°C), solvent grades, and stirring rates .
- Batch analysis : Compare NMR spectra of multiple batches to identify impurities (e.g., unreacted starting materials) .
- Reagent sourcing : Use high-purity (>98%) thiazole-2-amine and tert-butylphenyl precursors to minimize variability .
Methodological Notes
- Contradiction Analysis : When conflicting bioactivity data arise, use isogenic cell lines or knockout models to isolate mechanism-specific effects .
- Synthetic Troubleshooting : If coupling yields drop below 50%, pre-activate the thiol intermediate with DIAD/PPh₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
